Magnesium pidolate

Description

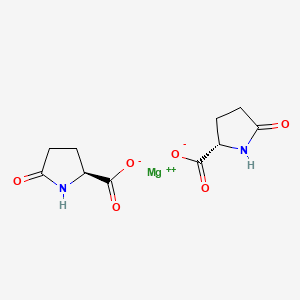

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAACYUZYRBHGG-QHTZZOMLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12MgN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62003-27-4, 135701-98-3 | |

| Record name | Magnesium 2-pyrrolidone-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062003274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-oxo-L-prolinato-N1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5PC588N7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Aspects

Chemical Synthesis Routes for Magnesium Pidolate

The synthesis of this compound can be achieved through various chemical pathways, with the reaction between a magnesium source and pidolic acid being a common approach.

A primary method for synthesizing this compound involves the reaction of magnesium oxide or magnesium hydroxide (B78521) with pidolic acid (also known as pyroglutamic acid). This reaction is typically carried out in an aqueous medium. The process generally involves dissolving the magnesium source in water, followed by the addition of pidolic acid.

The basic chemical equation for the reaction with magnesium hydroxide is:

Mg(OH)₂ + 2C₅H₇NO₃ → Mg(C₅H₆NO₃)₂ + 2H₂O

To facilitate the reaction between the magnesium source and pidolic acid, the mixture is often heated. The pH of the final solution is a critical parameter that needs to be controlled, typically adjusted to a range of 6.5 to 7.5. google.com Optimization of factors such as temperature, reaction time, and reactant concentrations is essential to maximize the yield and purity of the final product. Deviations in these conditions, for instance in temperature or pH during the chelation process, can create challenges in scaling up production. pmarketresearch.com

Reaction of Magnesium Oxides/Hydroxides with Pidolic Acid

Industrial Production Methodologies

On an industrial scale, the production of this compound often begins with a precursor to pidolic acid, L-glutamic acid.

The industrial synthesis of pyroglutamic acid, the anionic component of this compound, is primarily achieved through the dehydration and cyclization of L-glutamic acid. patsnap.com This process involves heating L-glutamic acid, which causes an intramolecular condensation reaction, resulting in the formation of L-pyroglutamic acid and the elimination of a water molecule. wikipedia.org

Several methods exist for this cyclization. One approach involves heating L-glutamic acid in water at temperatures between 100 and 128 degrees Celsius for 6 to 12 hours. google.com Another method describes heating L-glutamic acid to temperatures between 130 and 180 degrees Celsius. google.com The reaction temperature and time are critical parameters to control, as temperatures exceeding 160°C can lead to undesirable byproducts. patsnap.com Yields for this cyclization reaction are reported to be in the range of 63.3% to 75.3%. patsnap.com

A different industrial method involves a solid-state reaction where magnesium glutamate (B1630785) is heated to between 120 and 250 degrees Celsius. google.com This process, which avoids the formation of a molten state, has been reported to achieve yields of approximately 97%. google.com

Once L-pyroglutamic acid is produced, it is then reacted with a magnesium salt to form this compound. Common magnesium sources for this step include magnesium carbonate or magnesium oxide. google.com The reaction of calcium pyroglutamate (B8496135) with magnesium sulfate (B86663) has also been described as a method for preparing this compound. google.com

Structural Characterization of the Magnesium-Pidolate Chelate

This compound is a chelated compound where the magnesium ion is bonded to two pidolate molecules. wbcil.com The systematic IUPAC name for this compound is magnesium bis((2S)-5-oxopyrrolidine-2-carboxylate), which reflects its stereochemical configuration and coordination structure. This chelation is a key feature, forming a stable coordination complex. wbcil.comwbcil.com

The pidolate ligand acts as a chelating agent, and it is believed that this structure contributes to the compound's properties. The chemical formula for this compound is Mg(C₅H₇NO₃)₂, indicating that one magnesium atom is bound to two pidolic acid molecules. wbcil.com The molecular weight of the anhydrous form is 280.52 g/mol . globalcalcium.com

Spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound. Thin-layer chromatography is used for identification, comparing the product to a reference standard of pidolic acid. anmol.org The European Pharmacopoeia provides standardized specifications for the compound, including tests for acidity, alkalinity, and the presence of impurities such as glutamic acid. uspbpep.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂MgN₂O₆ globalcalcium.com |

| Molecular Weight | 280.52 g/mol globalcalcium.com |

| Appearance | White or almost white amorphous, hygroscopic powder anmol.org |

| Solubility | Very soluble in water, soluble in methanol (B129727), practically insoluble in methylene (B1212753) chloride anmol.org |

| pH (50 g/L solution) | 5.5 - 7.5 sigmaaldrich.com |

Table 2: Industrial Production Parameters

| Process Step | Key Parameters | Reported Values/Conditions |

|---|---|---|

| Cyclization of L-Glutamic Acid | Temperature | 100-128°C (in water) google.com, 130-180°C google.com, 120-250°C (solid-state) google.com |

| Time | 6-12 hours (in water) google.com, 45 minutes (at ~150°C) patsnap.com | |

| Yield | 63.3-75.3% patsnap.com, ~97% (solid-state) google.com | |

| Reaction with Magnesium Source | pH | 6.5-7.5 google.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pidolic acid (Pyroglutamic acid) |

| L-Glutamic acid |

| Magnesium oxide |

| Magnesium hydroxide |

| Magnesium carbonate |

| Magnesium sulfate |

| Calcium pyroglutamate |

| Water |

Enantiomeric Forms of Pidolic Acid and their Relevance (L- vs. D-Pidolic Acid)

Pidolic acid, also known as pyroglutamic acid or 5-oxoproline, is a chiral molecule that exists in two distinct, non-superimposable mirror-image forms called enantiomers. wikipedia.orgnih.gov These enantiomers are designated as L-pidolic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) and D-pidolic acid ((2R)-5-oxopyrrolidine-2-carboxylic acid). wikipedia.orgcymitquimica.com The specific enantiomer used in the synthesis of this compound is crucial, as the biological activity and metabolic pathways of the two forms differ significantly within the human body.

L-Pidolic Acid (L-Pyroglutamic Acid)

The L-enantiomer is the biologically active form in humans and is naturally present in the body. medchemexpress.comechemi.comsolabia.com It is a physiological molecule involved in numerous metabolic processes. solabia.com L-pidolic acid is an important intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and recycling of glutathione (B108866), a critical antioxidant. rupahealth.comontosight.ai It can be formed in the body from L-glutamic acid or glutamine. wikipedia.orgechemi.com

Due to its natural presence, L-pidolic acid is recognized and utilized by the body's metabolic systems. This characteristic allows it to function effectively as a carrier or "vector" for mineral ions. solabia.com When chelated with a mineral like magnesium, the L-pidolate carrier is thought to enhance the bioavailability and absorption of the mineral. solabia.comwbcil.com The L-form is also used as a starting material in the synthesis of other complex molecules, such as nonproteinogenic amino acids and chiral catalysts. sigmaaldrich.com Research has also pointed to its potential neuroprotective effects and antifungal properties. ontosight.aimdpi.com

D-Pidolic Acid (D-Pyroglutamic Acid)

The D-enantiomer is not the common form found in human metabolism but serves important roles in other contexts. It is primarily utilized as a chiral building block in synthetic organic chemistry for the creation of specific bioactive molecules and pharmaceuticals. chemimpex.comchemicalbook.com Its unique structure is valuable for incorporation into complex molecules like peptide-based drugs, enzyme inhibitors, and receptor modulators. chemimpex.com

While not as prevalent as the L-form, D-pyroglutamic acid is found in some organisms and can be formed from D-glutamate. chemicalbook.comnih.gov Elevated levels of D-pyroglutamic acid have been noted in the urine of patients with nascent metabolic syndrome, suggesting its potential as a biomarker for certain conditions. chemicalbook.com

Relevance to this compound

The synthesis of pharmaceutical-grade this compound specifically utilizes the L-enantiomer of pidolic acid. solabia.com The official IUPAC name for the compound, magnesium bis((2S)-5-oxopyrrolidine-2-carboxylate), confirms the use of the L-form (designated as 'S' in the Cahn-Ingold-Prelog priority system).

The choice of L-pidolic acid is deliberate and scientifically grounded. By using the natural, biologically recognized L-form as the chelating agent, the resulting this compound is rendered highly bioavailable. wbcil.comsolabia.com The body has established metabolic pathways for L-pidolic acid, which facilitates the efficient absorption and utilization of the magnesium ion it carries. solabia.com This enhanced bioavailability is a key feature that distinguishes this compound from other magnesium salts. wbcil.com

Data Table: Comparison of L- and D-Pidolic Acid

| Property | L-Pidolic Acid | D-Pidolic Acid |

| Systematic Name | (2S)-5-oxopyrrolidine-2-carboxylic acid | (2R)-5-oxopyrrolidine-2-carboxylic acid |

| Synonyms | L-Pyroglutamic acid, (-)-Pyroglutamic acid | D-Pyroglutamic acid, (+)-Pyroglutamic acid |

| Biological Role | Biologically active form in humans; intermediate in the glutathione cycle. medchemexpress.comechemi.com | Primarily a synthetic building block; metabolite in some organisms. chemimpex.comchemicalbook.comnih.gov |

| Primary Function | Physiological carrier for minerals, metabolic intermediate. solabia.com | Chiral precursor in pharmaceutical synthesis. chemimpex.com |

| Optical Rotation | [α]20/D −10.5±1°, c = 5% in H₂O sigmaaldrich.com | [a]20D = 10.5 ± 1 º (C=2 in H₂O) chemimpex.com |

| Relevance to this compound | The exclusive enantiomer used for synthesis to ensure high bioavailability. solabia.com | Not used in the synthesis of this compound for nutritional/pharmaceutical use. |

Research Findings on Pidolic Acid Enantiomers

| Research Area | Finding | Reference |

| Metabolism | L-pidolic acid is a key part of the gamma-glutamyl cycle, which is involved in glutathione synthesis and amino acid transport. | ontosight.ai |

| Bioavailability | The natural presence of L-pidolic acid in the body allows it to be used as a vector to improve the bioavailability of molecules it is paired with, such as minerals in pidolates. | solabia.com |

| Antifungal Activity | L-pyroglutamic acid has been shown to exhibit antifungal activity against certain plant pathogens and can inhibit the production of mycotoxins. | mdpi.com |

| Synthetic Chemistry | D-Pyroglutamic acid is a versatile chiral building block for synthesizing bioactive molecules and peptide-based drugs. | chemimpex.com |

| Spectroscopy | Terahertz time-domain spectroscopy reveals distinct absorption spectra for the enantiomers (L- and D-PGA) compared to the racemic mixture (DL-PGA), indicating high sensitivity to the specific crystal structure. | nih.gov |

Pharmacokinetic and Pharmacodynamic Studies Non Clinical Models

Bioavailability Mechanisms of Magnesium Pidolate

Bioavailability, the proportion of a substance that enters circulation and becomes available for use, is a critical factor in the efficacy of any supplement. wbcil.com this compound, an organic magnesium salt, is noted for its high bioavailability, which is attributed to the unique chemical structure involving chelation. wbcil.comwbcil.com This process protects the magnesium ion from degradation within the gastrointestinal tract, potentially enhancing its absorption. wbcil.com

The dissociation of a magnesium salt into free magnesium ions (Mg2+) is a prerequisite for its absorption. Research indicates that this compound, despite being an organic salt, has a dissociation constant similar to that of inorganic salts, meaning it is highly dissociated at physiological pH. jle.comnih.govresearchgate.netresearchgate.net This high degree of dissociation makes the magnesium ion readily available for intestinal absorption. While many organic salts are characterized by low dissociation constants, allowing them to bypass the acidic environment of the stomach without ionization, this compound's behavior as a highly dissociated salt at the body's natural pH is a key feature of its pharmacokinetic profile. jle.com

Magnesium absorption in the intestine occurs via two primary routes: a passive paracellular pathway and an active transcellular pathway. nih.govmdpi.comimrpress.comnih.govpharmanutra.it The selection between these pathways is largely dependent on the concentration of magnesium in the intestinal lumen. nih.govcas.cz

At lower magnesium concentrations, the transcellular route is predominant. nih.govcas.cz This active, saturable process involves the transport of magnesium ions directly through the intestinal epithelial cells (enterocytes). cas.czwikipedia.org It relies on specific protein channels, primarily from the Transient Receptor Potential Melastatin (TRPM) family, such as TRPM6 and TRPM7, which facilitate the ion's movement across the cell's apical membrane (facing the intestinal lumen) and its subsequent extrusion across the basolateral membrane into the bloodstream. nih.govcas.cz This pathway is responsible for the fine-tuning of magnesium absorption. mdpi.com

When luminal magnesium concentrations are high, the passive paracellular pathway becomes the primary route of absorption. nih.gov This non-saturable mechanism allows magnesium ions to pass through the tight junctions, which are small spaces between adjacent epithelial cells. imrpress.comwikipedia.org This pathway facilitates the bulk absorption of magnesium down a concentration gradient. mdpi.com Studies using Caco-2 cell models, a line of human intestinal cells widely used for in vitro absorption studies, have demonstrated that this compound is effectively absorbed, which involves a combination of these transcellular and paracellular transport systems. nih.govcas.cznogr.org

Multiple preclinical studies have been conducted to compare the bioavailability of this compound with other inorganic and organic magnesium salts. These studies, utilizing both in vitro cell models and in vivo animal models, have provided valuable insights, although results can vary based on experimental conditions.

In an in vitro study using a Caco-2 intestinal cell barrier model, this compound demonstrated significantly higher absorption compared to magnesium citrate (B86180), magnesium sulphate, and magnesium chloride after both 15 minutes and 2 hours of incubation. cas.cz This study also noted that cells treated with this compound showed significantly higher viability compared to those treated with magnesium citrate, lactate (B86563), and chloride. cas.cz

Table 1: In Vitro Magnesium Absorption in Caco-2 Cell Model

This table summarizes the comparative absorption of various magnesium salts in an in vitro intestinal barrier model. Higher absorption values indicate greater passage through the cell monolayer.

| Magnesium Salt | Comparative Absorption Level | Source |

| This compound | Significantly higher than citrate, sulphate, chloride | cas.czdntb.gov.ua |

| Magnesium Carbonate | Significantly higher than citrate, sulphate, chloride | cas.czdntb.gov.ua |

| Magnesium Oxide | Significantly higher than citrate, sulphate, chloride | cas.czdntb.gov.ua |

| Magnesium Lactate | No significant difference compared to other salts | cas.cz |

| Magnesium Citrate | Significantly lower than pidolate, carbonate, oxide | cas.czdntb.gov.ua |

| Magnesium Sulphate | Significantly lower than pidolate, carbonate, oxide | cas.czdntb.gov.ua |

| Magnesium Chloride | Significantly lower than pidolate, carbonate, oxide | cas.czdntb.gov.ua |

Animal studies have further explored these differences. A key study in magnesium-depleted rats by Coudray et al. used stable isotopes to measure the bioavailability of ten different magnesium salts. nih.gov The findings showed that organic magnesium salts were, on average, slightly more bioavailable than inorganic salts. nih.gov Specifically, feeding with organic salts like this compound, citrate, gluconate, and aspartate led to higher urinary excretion of magnesium, which is an indicator of greater absorption into the body. nih.gov

Another study in mice found that oral administration of this compound resulted in a 100% increase in serum magnesium levels compared to baseline, outperforming magnesium lactate, which showed a 50% increase. researchgate.net

Table 2: Comparative Bioavailability of Magnesium Salts in Animal Models

This table presents findings from in vivo studies in rats and mice, comparing the bioavailability of this compound to other common magnesium salts.

| Study Model | Magnesium Salts Compared | Key Finding | Source |

| Magnesium-deficient rats | Pidolate, Oxide, Chloride, Sulphate, Carbonate, Acetate, Citrate, Gluconate, Lactate, Aspartate | Organic salts, including pidolate, resulted in higher urinary Mg excretion than inorganic salts, indicating better absorption. Mg gluconate showed the highest overall bioavailability. | nih.gov |

| Mice | Pidolate, Lactate, Aspartate | Oral this compound increased serum magnesium by 100%, outperforming magnesium lactate (50% increase). | |

| Rats | General comparison | Absorption from organic salts was found to be 13% higher than from inorganic salts. | mdpi.com |

Intestinal Absorption Pathways in Preclinical Models

Transcellular Transport Mechanisms

Cellular Uptake and Intracellular Distribution

Following absorption into the bloodstream, magnesium must be taken up by cells to perform its numerous biological functions. gynaecology-obstetrics-journal.com this compound is reported to have good intracellular penetration. wbcil.commdpi.com

Once inside the cell, magnesium distribution is tightly regulated. Over 99% of the body's total magnesium is located intracellularly. nih.govmdpi.com However, the vast majority of this is not free. nih.gov Typical total intracellular concentrations range from 10 to 30 mM, but most of this magnesium is bound to molecules such as ATP, polynucleotides (DNA and RNA), and proteins, or sequestered within organelles like mitochondria and the endoplasmic reticulum. nih.gov Consequently, the concentration of free, ionized magnesium (Mg2+) within the cytosol is maintained at a much lower level, typically between 0.5 and 1.2 mM. nih.gov

Some research suggests that the bioavailability of this compound may differ between cell types. jle.comnih.gov An in vitro study using human osteoblast-like cells (Saos-2) found that this compound at a physiological concentration of 1 mM was less effective at maintaining normal intracellular magnesium levels compared to inorganic salts like magnesium sulfate (B86663) and magnesium chloride. jle.comnih.govnih.govjle.com This led to impaired cell growth, an effect that was reversed when the concentration was increased to 5 mM. jle.comjle.com This finding suggests that this compound may have a lower bioavailability specifically in bone-forming cells, which could potentially make more magnesium available for other tissues, such as muscle and nerve cells. jle.commdpi.com

Mechanisms of Cellular Penetration (e.g., Erythrocytes, Lymphocytes in Animal Studies)

This compound has demonstrated effective intracellular penetration, a crucial factor for its bioavailability. mdpi.comresearchgate.net Studies in patients with sickle cell disease have shown that oral administration of this compound can lead to a reduction in dense erythrocytes and improvements in erythrocyte membrane transport abnormalities. mdpi.comresearchgate.net This suggests that this compound can influence ion exchange channels in red blood cells, such as the K-Cl cotransporter and Gardos channels, leading to an increase in total cell volume. jle.com

While direct studies on the penetration of this compound into lymphocytes are not extensively detailed, research on magnesium deficiency in animal models indicates that lymphocytes can be a useful indicator of magnesium status. magnesium-ges.de The differing bioavailability of various magnesium salts at the cellular level is an ongoing area of research. jle.comnih.gov For instance, a study comparing this compound with inorganic salts like magnesium sulfate and chloride found that this compound had a different effect on osteoblast-like cells, suggesting a lower bioavailability in this specific cell type, which could imply greater availability for other cells like lymphocytes and polymorphonuclear cells. mdpi.comnih.gov The mechanisms governing these differences are complex and involve various cellular transport systems. nih.gov

Intracellular Magnesium Homeostasis Modulation by this compound

Magnesium is a critical regulator of intracellular ion concentrations. imrpress.com Its homeostasis is maintained through a complex interplay of transport mechanisms across the cell membrane. nih.gov Studies on this compound have shown its ability to modulate intracellular magnesium levels, although this effect can be cell-type specific.

In a study involving osteoblast-like Saos-2 cells, a 1 mM concentration of this compound led to a late decrease in intracellular magnesium content, which was accompanied by an early rise in intracellular calcium. jle.comnih.govjle.com This suggests an impairment in the cells' ability to maintain normal intracellular magnesium levels at this concentration. jle.comnih.gov However, when the concentration was increased to 5 mM, the intracellular magnesium and calcium concentrations did not vary from controls, and cell growth proceeded normally. jle.comnih.govjle.com This indicates that higher concentrations of this compound can support normal intracellular magnesium homeostasis in these cells. The modulation of intracellular magnesium is crucial as it influences numerous cellular processes, including enzyme activity, signal transduction, and cell proliferation. imrpress.comnih.gov

Differential Bioavailability in Specific Cell Lines (e.g., Osteoblast-like cells, Endothelial cells)

Research has revealed that the bioavailability of this compound can vary significantly between different cell lines. jle.comnih.gov A notable study compared the effects of this compound, magnesium sulfate, and magnesium chloride on the proliferation of four human cell types: promyelocytic leukaemia HL60 cells, osteoblast-like Saos-2 and U-2 OS cells, and endothelial cells from the umbilical vein. jle.comnih.gov

The study found that none of the magnesium salts had an effect on the growth of endothelial and leukemic cells. jle.comnih.gov However, this compound was observed to impair the growth of osteoblast-like cells, particularly the Saos-2 cell line, at a concentration of 1 mM. jle.comnih.govjle.com This effect was not seen with magnesium sulfate or magnesium chloride. The impaired growth in Saos-2 cells was linked to a decrease in intracellular magnesium content, suggesting a lower bioavailability of this compound in these specific bone cells. jle.comnih.gov Conversely, at a higher concentration of 5 mM, this compound did not impede the growth of Saos-2 cells, indicating a concentration-dependent effect on its bioavailability and cellular impact. jle.comnih.govjle.com This differential effect highlights the complexity of magnesium salt bioavailability at the cellular level and suggests that the pidolate anion may influence magnesium transport and utilization in a cell-specific manner. jle.comnih.gov

Table 1: Effect of Magnesium Salts on Proliferation of Different Human Cell Lines

| Cell Line | This compound (1 mM) | Magnesium Sulfate (1 mM) | Magnesium Chloride (1 mM) |

|---|---|---|---|

| HL60 (Promyelocytic Leukaemia) | No effect on growth jle.comnih.gov | No effect on growth jle.comnih.gov | No effect on growth jle.comnih.gov |

| Saos-2 (Osteoblast-like) | Impaired cell growth jle.comnih.govjle.com | No effect on growth jle.com | No effect on growth jle.com |

| U-2 OS (Osteoblast-like) | Impaired cell growth jle.com | No effect on growth jle.com | No effect on growth jle.com |

| Endothelial Cells (Umbilical Vein) | No effect on growth jle.comnih.gov | No effect on growth jle.comnih.gov | No effect on growth jle.comnih.gov |

This table is generated based on the findings from the cited research articles.

Distribution and Permeability Across Biological Barriers

Blood-Brain Barrier (BBB) Permeability Studies in In Vitro Models

In vitro studies using models of the rat and human blood-brain barrier (BBB) have demonstrated that this compound can effectively modulate BBB permeability. jle.comresearchgate.netnih.gov When compared to other magnesium salts, such as magnesium sulfate and magnesium chloride, this compound was found to be one of the most efficient in reducing the permeability of the BBB. jle.comresearchgate.net In a rat BBB model, both this compound and magnesium threonate were highly effective, while in a human BBB model, this compound showed the greatest efficacy. mdpi.comnih.gov This suggests potential species-specific differences in the response to various magnesium salts. mdpi.comnih.gov

The protective role of magnesium on the BBB is a significant area of interest, as BBB dysfunction is implicated in various neurological disorders. jle.comcairn.infojle.com The ability of this compound to decrease BBB permeability is thought to be related to the antagonistic relationship between magnesium and calcium, which can affect the endothelial actin cytoskeleton and remodel intercellular junctions, thereby limiting paracellular movement of substances. nih.gov

Effects on BBB Permeability and Transport Efficiency

This compound has been shown to not only reduce the permeability of the BBB but also to enhance the transport of magnesium across it. nih.govjle.comresearchgate.net In vitro experiments comparing this compound and magnesium sulfate revealed that this compound was more effective at reducing BBB permeability. cairn.infojle.com Furthermore, studies measuring magnesium accumulation in the lower chamber of the in vitro BBB model indicated that at a concentration of 5 mmol/L, this compound led to a greater accumulation of magnesium compared to magnesium sulfate, suggesting a more efficient transport mechanism. jle.com

This enhanced transport efficiency may be attributed to the organic nature of the pidolate salt. nih.gov The ability of this compound to both protect the BBB by reducing its permeability and to increase the transport of magnesium into the brain makes it a compound of interest for neurological conditions associated with magnesium deficiency. nih.govjle.com

Table 2: Comparison of this compound and Magnesium Sulfate on Rat BBB Model

| Parameter | This compound (5 mmol/L) | Magnesium Sulfate (5 mmol/L) |

|---|---|---|

| BBB Permeability | More efficient in reducing permeability cairn.infojle.com | Less efficient than pidolate cairn.infojle.com |

| Magnesium Transport | Higher accumulation of Mg in the lower chamber jle.com | Lower accumulation of Mg compared to pidolate jle.com |

This table is generated based on the findings from the cited research articles.

Ionic Permeability Across Model Membranes (e.g., Amniotic Membrane)

Studies utilizing the human isolated amniotic membrane as a model have investigated the effects of this compound on ionic permeability. researchgate.netnih.gov In these experiments, the total ionic conductance in both the maternal-to-fetal and fetal-to-maternal directions remained constant regardless of the this compound concentration. nih.gov However, the ionic fluxes were observed to decrease with the addition of this compound. nih.gov

When compared with magnesium aspartate, another organic magnesium salt, some differences were noted. nih.gov Magnesium aspartate had a concentration-dependent effect on the total conductance from the maternal to the fetal side, causing an initial decrease followed by an increase. nih.gov The ratio of ionic fluxes remained constant with this compound but was increased by magnesium aspartate. nih.gov These findings underscore the importance of the anion associated with magnesium in influencing ionic transfer across biological membranes. nih.gov The effects are explained by "screening" and "binding" interactions with the polar groups on the membrane surface, which can either increase or decrease membrane stability. popline.org

Metabolic Fate of Pidolic Acid (Pyroglutamic Acid)

Pidolic acid, also known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative. wikipedia.orgnih.gov It is formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam. drugbank.comnih.gov As a biological intermediate, it participates in several metabolic pathways. drugbank.comnih.govechemi.com

In living cells, pidolic acid is involved in various metabolic processes and can be formed through several enzymatic and non-enzymatic routes. drugbank.comechemi.com N-terminal glutamic acid and glutamine residues can spontaneously cyclize to form pyroglutamate (B8496135). wikipedia.org It can also be generated enzymatically by glutaminyl cyclases. wikipedia.orgdrugbank.com

Key metabolic pathways involving pidolic acid include:

Peptide Metabolism: Glutaminyl cyclase converts glutamyl or glutaminyl residues at the N-terminus of peptides into pyroglutamyl residues. drugbank.comnih.gov Subsequently, pyroglutamyl peptidase can act on these modified peptides to release pidolic acid. drugbank.comnih.govechemi.com

The γ-Glutamyl Cycle: Within this cycle, γ-glutamyl transpeptidase creates γ-glutamyl amino acids. drugbank.comresearchgate.net These are then metabolized by γ-glutamyl cyclotransferase to yield pidolic acid and the corresponding amino acid. drugbank.comnih.govresearchgate.net

From Glutamate (B1630785) and Glutamine: Glutamate and glutamine can be converted non-enzymatically into pidolic acid. drugbank.comnih.gov Enzymatic pathways also exist where glutamate can form γ-glutamyl phosphate (B84403) via enzymes like glutamate 5-kinase, which can then be converted to pidolic acid. drugbank.comnih.govechemi.com

Ultimately, pidolic acid itself is a substrate for the enzyme 5-oxoprolinase, which catalyzes its conversion back to L-glutamate, re-entering it into central metabolic pathways. wikipedia.orgdrugbank.comnih.govselleckchem.com

Table 1: Key Enzymes and Intermediates in Pidolic Acid Metabolism

| Pathway | Key Enzyme(s) | Precursor(s) | Intermediate(s) | Product(s) |

|---|---|---|---|---|

| Peptide Metabolism | Glutaminyl cyclase, Pyroglutamyl peptidase | N-terminal glutaminyl peptides | Pyroglutamyl-peptides | Pidolic acid |

| γ-Glutamyl Cycle | γ-Glutamyl cyclotransferase | γ-Glutamyl amino acids | - | Pidolic acid, Amino acids |

| Glutamate/Glutamine Conversion | Glutamate 5-kinase (example) | Glutamate, Glutamine | γ-Glutamyl phosphate | Pidolic acid |

| Pidolic Acid Catabolism | 5-Oxoprolinase (ATP-dependent) | Pidolic acid | - | L-Glutamate |

Pidolic acid is a crucial intermediate metabolite in the γ-glutamyl cycle, a pathway essential for both the synthesis and degradation of glutathione (B108866). nih.govresearchgate.nettaylorandfrancis.com Glutathione, a tripeptide composed of cysteine, glutamic acid, and glycine (B1666218), is a vital cellular antioxidant. nih.gov

The γ-glutamyl cycle facilitates the transport of amino acids into cells and the recycling of glutathione. nih.gov During glutathione degradation, γ-glutamyl transpeptidase acts on glutathione to form γ-glutamyl amino acids, which are then converted to pidolic acid by γ-glutamyl cyclotransferase. researchgate.net The cycle is completed when 5-oxoprolinase, an ATP-dependent enzyme, hydrolyzes pidolic acid to form L-glutamate, which can then be used for glutathione resynthesis. wikipedia.orgdrugbank.comselleckchem.com

Under conditions of glutathione depletion, such as during periods of high oxidative stress, the feedback inhibition on γ-glutamyl cyclotransferase is reduced. litfl.com This leads to increased activity of the enzyme and subsequent accumulation of pidolic acid. litfl.com

Studies in cultured rat neuronal and glial cells using L-[3H]pyroglutamate have shown that it is actively metabolized, with L-glutamate being the primary metabolite. nih.gov The metabolism was found to be more active in glial cells than in neurons, suggesting the importance of glial cells in the uptake and processing of pidolic acid in nervous tissue. nih.gov This conversion to glutamate indicates that pidolic acid may serve as a reservoir for glutamate in certain tissues. researchgate.net

Studies in non-clinical models have provided insights into the excretion of pidolic acid. Research in a dog animal model demonstrated the metabolic fate of an oral administration of pidolic acid. drugbank.comnih.gov In this study, it was found that approximately 30% of the absorbed dose was excreted unchanged in the urine. drugbank.comnih.gov The remaining portion was metabolized and converted to urea. drugbank.comnih.gov

Research in rats has examined the absorption of pyroglutamyl peptides from a wheat gluten hydrolysate. researchmap.jp After administration, both free and peptide-bound forms of pyroglutamic acid were detected in the plasma from the portal vein. researchmap.jp The concentration of free pyroglutamic acid peaked at approximately 15 minutes post-administration, while the peptide form reached its maximum level at 30 minutes, indicating absorption from the gastrointestinal tract. researchmap.jp

Another pharmacokinetic study in rats and mice using a cocrystal of Febuxostat and L-pyroglutamic acid suggested that biliary excretion may be involved in the elimination process, as evidenced by second peaks in the plasma concentration profiles of the parent drug. preprints.org

Table 2: Summary of Pidolic Acid Excretion Findings in Animal Models

| Animal Model | Administration Details | Key Findings | Citation(s) |

|---|---|---|---|

| Dog | Oral administration of pidolic acid | 30% of the absorbed dose excreted unchanged in urine; the remainder converted to urea. | drugbank.com, nih.gov |

| Rat | Ingestion of a wheat gluten hydrolysate containing pyroglutamyl peptides | Free and peptide forms of pyroglutamic acid detected in portal vein plasma, peaking at 15 and 30 minutes, respectively. | researchmap.jp |

| Rat & Mouse | Administration of a Febuxostat/L-pyroglutamic acid cocrystal | Evidence of a second peak in plasma concentration, suggesting potential involvement of biliary excretion in elimination. | preprints.org |

Molecular and Cellular Mechanisms of Action

Fundamental Roles of Magnesium

Magnesium is a crucial divalent cation involved in a vast array of physiological processes, acting as a critical cofactor in numerous enzymatic reactions and playing a central role in the structural integrity of vital macromolecules. nih.govnaturesway.com.au An adult body contains approximately 25 grams of magnesium, with 50% to 60% residing in the bones and the majority of the remainder in soft tissues. nih.gov Less than 1% of the body's total magnesium is found in blood serum, where its concentration is tightly regulated. nih.gov

Magnesium is a cofactor in over 300, and potentially more than 600, enzyme systems that regulate a wide range of biochemical reactions in the body. nih.govmdpi.com Its role is particularly prominent in energy metabolism. naturesway.com.au The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), must bind to a magnesium ion to form the biologically active Mg-ATP complex. wikipedia.orgbenatur.eu This stabilization of the ATP molecule is critical for nearly all cellular processes, from muscle contraction to DNA repair. benatur.eu

Magnesium's involvement is indispensable for glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP in the process. nih.govdrinkharlo.com Several key glycolytic enzymes are dependent on magnesium for their activity. nih.gov For instance, hexokinase and phosphofructokinase, which catalyze crucial early steps in glycolysis, require magnesium to facilitate the transfer of a phosphate (B84403) group from ATP. benatur.eunih.govkcl.ac.uk Furthermore, magnesium activates other enzymes in the Krebs cycle and oxidative phosphorylation, such as isocitrate dehydrogenase and ATP synthase, which are central to cellular respiration and efficient ATP production in the mitochondria. benatur.eunih.gov

Table 1: Key Magnesium-Dependent Enzymes in Energy Metabolism

| Enzyme | Metabolic Pathway | Function | Reference |

|---|---|---|---|

| Hexokinase | Glycolysis | Phosphorylates glucose to form glucose-6-phosphate. | nih.govkcl.ac.uk |

| Phosphofructokinase | Glycolysis | Catalyzes the phosphorylation of fructose-6-phosphate. | benatur.eunih.gov |

| Pyruvate Kinase | Glycolysis | Transfers a phosphate group from phosphoenolpyruvate (B93156) to ADP, forming ATP and pyruvate. | nih.gov |

| ATP Synthase | Oxidative Phosphorylation | Synthesizes ATP from ADP and inorganic phosphate. | benatur.eunih.gov |

| Isocitrate Dehydrogenase | Krebs Cycle | Catalyzes the oxidative decarboxylation of isocitrate. | benatur.eunih.gov |

Magnesium is fundamental to the structure and synthesis of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). nih.govwikipedia.org The binding of Mg²⁺ ions to the phosphate backbone of DNA and RNA neutralizes the negative charges, which stabilizes their helical structures. mdpi.comacs.org This stabilization is evidenced by an increased melting temperature of double-stranded DNA in the presence of magnesium. wikipedia.org

The synthesis of DNA and RNA is an enzyme-driven process that is heavily reliant on magnesium. nih.gov Magnesium ions act as essential cofactors for DNA and RNA polymerases, the enzymes that catalyze the synthesis of these nucleic acids. wikipedia.orgjove.commagnesium.ca For DNA polymerase, magnesium ions are held in the active site and facilitate the addition of new nucleotides to the growing DNA strand. magnesium.ca Similarly, RNA synthesis requires magnesium ions for the catalytic activity of RNA polymerase. mdpi.com Ribosomes, the cellular machinery for protein synthesis, also contain significant amounts of magnesium, which is vital for maintaining their structural integrity and function. wikipedia.org

The synthesis of proteins is a cornerstone of cellular function, and magnesium is intricately involved in nearly every step of this process. naturesway.com.auresearchgate.net It is required for the activation of enzymes that are essential for synthesizing proteins. thedripclub.com.au Magnesium aids in the activation of amino acids and facilitates their attachment to transfer RNA (tRNA) molecules, a critical prerequisite for protein assembly. researchgate.netkeynutrition.co.nz

Furthermore, magnesium is crucial for the stability and function of ribosomes, the complex molecular machines that translate the genetic code from messenger RNA (mRNA) into polypeptide chains. wikipedia.orgmagnesium.ca Adequate magnesium concentrations are necessary to maintain the proper assembly of the ribosomal subunits. researchgate.net Consequently, a deficiency in magnesium can impair protein synthesis, which can have widespread effects on the body's ability to build and repair tissues, as well as produce enzymes and hormones. naturesway.com.aumagnesium.ca

Magnesium plays a pivotal role in regulating neuromuscular excitability, nerve transmission, and muscle contraction and relaxation. nih.govconsensus.app It functions as a natural calcium antagonist, modulating the influx of calcium ions into muscle cells. naturemade.com During muscle contraction, calcium binds to proteins, causing a structural change that leads to contraction. naturemade.com Magnesium competes with calcium for these binding sites, and when it binds, it blocks calcium's access, promoting muscle relaxation. naturemade.com This process is essential for preventing a state of overstimulation that could manifest as muscle cramps or spasms. keynutrition.co.nz

In the nervous system, magnesium is critical for optimal nerve impulse conduction and neuromuscular coordination. nih.govnih.gov It modulates the active transport of calcium and potassium ions across cell membranes, a process fundamental to generating nerve signals. nih.govabilityclinic.ca At the neuromuscular junction, magnesium regulates the release of the neurotransmitter acetylcholine (B1216132), helping to prevent excessive nerve stimulation. consensus.appnih.gov By acting as a blockade to the calcium channel in the N-methyl-d-aspartate (NMDA) receptor, magnesium protects against excitotoxicity, a process where excessive neuronal excitation can lead to cell death. nih.gov

Table 2: Overview of Magnesium's Role in Neuromuscular Function

| Function | Mechanism | Cellular Effect | Reference |

|---|---|---|---|

| Muscle Relaxation | Acts as a physiological calcium channel blocker. | Promotes relaxation by competing with calcium for binding sites on muscle proteins. | thedripclub.com.aunaturemade.com |

| Nerve Transmission | Modulates ion transport (Ca²⁺, K⁺) across cell membranes. | Regulates nerve impulse conduction and neurotransmitter release. | nih.govabilityclinic.ca |

| Prevention of Excitotoxicity | Blocks NMDA receptor calcium channels. | Protects neurons from overstimulation and subsequent damage. | nih.gov |

Involvement in Protein Synthesis

Specific Contributions of Pidolic Acid Anion

Pidolic acid functions as an effective natural chelator. wbcil.com Chelation is a process where a molecule forms multiple coordinate bonds with a central metal ion, in this case, magnesium. wbcil.com The pidolic acid anion envelops the magnesium ion, forming a stable, electrically neutral complex. wbcil.comresearchgate.net

This chelation process is believed to enhance the bioavailability of magnesium. wbcil.com The resulting complex is more readily absorbed from the digestive tract and transported to target tissues compared to inorganic magnesium salts. wbcil.com By forming a stable complex, pidolic acid can facilitate the transport and absorption of essential minerals. wbcil.comresearchgate.net This property makes it a valuable vector for delivering minerals within the body. solabia.com

Antioxidant and Anti-inflammatory Properties (In Vitro)

In vitro studies and related research suggest that magnesium pidolate possesses both antioxidant and anti-inflammatory properties, attributable to both the magnesium ion and the pidolate anion.

Magnesium's Role: Magnesium deficiency is linked to increased oxidative stress and inflammation. nih.govd-nb.infocellphysiolbiochem.commdpi.com The magnesium ion can mitigate the production of reactive oxygen species (ROS) and downregulate inflammatory pathways. nih.govmdpi.com A deficiency in magnesium can lead to mitochondrial dysfunction, a primary source of ROS. d-nb.infocellphysiolbiochem.com Furthermore, low magnesium levels have been shown to activate the NF-κB pathway, a key regulator of inflammation that increases the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. mdpi.commdpi.comnih.gov In contrast, adequate magnesium levels can suppress the activation of NF-κB and reduce the production of these inflammatory cytokines. mdpi.comnih.gov Studies on various magnesium salts, including magnesium oxide nanoparticles, have demonstrated direct antioxidant and anti-inflammatory activities in vitro. researchgate.netfrontiersin.org

Pidolate's Contribution: The pidolate anion, also known as pyroglutamic acid, has inherent antioxidant properties. wbcil.commdpi.comontosight.ai It is an intermediate in the glutathione (B108866) cycle, a critical pathway for cellular detoxification and antioxidant defense. wbcil.comrupahealth.com L-pyroglutamic acid has demonstrated high antioxidant activity, in some cases stronger than other known antioxidant compounds like chlorogenic and sinapic acids. mdpi.com This antioxidant capacity is linked to its ability to scavenge free radicals. mdpi.com

| Component | Antioxidant/Anti-inflammatory Mechanism | Supporting Evidence |

| Magnesium (Mg2+) | Mitigates reactive oxygen species (ROS) production, suppresses NF-κB activation, reduces pro-inflammatory cytokine (TNF-α, IL-1, IL-6) production. nih.govd-nb.infocellphysiolbiochem.commdpi.commdpi.comnih.govnih.gov | In vitro studies show magnesium supplementation reduces inflammatory markers. nih.govnih.gov Deficiency is linked to increased oxidative stress. nih.govd-nb.infocellphysiolbiochem.com |

| Pidolate Anion | Possesses intrinsic antioxidant properties, acts as a free radical scavenger, and is an intermediate in the glutathione cycle. wbcil.commdpi.comontosight.airupahealth.com | L-pyroglutamic acid shows high antioxidant activity in chemical assays. mdpi.com |

Role as a Neurotransmitter or Modulator in the Central Nervous System (Inferred from Animal/In Vitro Studies)

Evidence from animal and in vitro studies suggests that both components of this compound play roles in neurotransmission.

Magnesium as a Neuromodulator: The magnesium ion is a well-established modulator of neurotransmission in the central nervous system (CNS). oup.com Its primary role is as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor's ion channel. oup.comwikipedia.orgnih.gov By occupying this site, magnesium prevents excessive neuronal excitation and excitotoxicity, which is implicated in various neurological conditions. mdpi.comnih.gov Magnesium also influences the release of neurotransmitters and can potentiate the effects of the inhibitory neurotransmitter GABA. nih.govunimi.it

Pidolate's Role in Neurotransmission: The pidolate anion (pyroglutamic acid) is metabolically linked to key neurotransmitters. It can be converted to glutamate (B1630785), the primary excitatory neurotransmitter in the brain. nih.govijmrhs.com Studies have also shown that pyroglutamic acid can be transformed into GABA, the main inhibitory neurotransmitter, within neurons. nih.gov Furthermore, it is believed to influence the activity of acetylcholine, another crucial neurotransmitter involved in cognitive functions. xtend-life.comdrnutrition.comsourcenaturals.com Research indicates that pyroglutamic acid is actively taken up by both neurons and glial cells, with glial cells showing a more significant uptake and metabolism into glutamate. nih.gov This suggests that the pidolate anion may interfere with and modulate glutamatergic neurotransmission. nih.gov

| Component | Role in Central Nervous System | Inferred Mechanism |

| Magnesium (Mg2+) | Neuromodulator. oup.com | Blocks NMDA receptor ion channels, preventing excessive excitation. oup.comwikipedia.org Potentiates inhibitory GABA signaling. unimi.it |

| Pidolate Anion | Neurotransmitter precursor/modulator. nih.govijmrhs.comxtend-life.com | Can be converted to glutamate and GABA in the brain. nih.govijmrhs.com May influence acetylcholine activity. xtend-life.comdrnutrition.comsourcenaturals.com |

Combined Synergistic Effects of Magnesium Cation and Pidolate Anion

The efficacy of this compound is thought to stem from the synergistic action of its two components. The pidolate anion is believed to act as an efficient carrier for magnesium ions, facilitating their transport across cell membranes and into the intracellular space. mdpi.comresearchgate.net This enhanced bioavailability at the cellular level is a key proposed advantage of this compound over some other magnesium salts. mdpi.comresearchgate.net

For instance, in vitro studies on models of the blood-brain barrier (BBB) have shown that this compound can be more effective than other salts, like magnesium sulfate (B86663), at reducing BBB permeability and enhancing magnesium transport into the brain environment. jle.comresearchgate.netnih.gov This suggests that the pidolate component helps to deliver magnesium to target tissues more effectively. Once inside the cell, the magnesium and pidolate can exert their individual and combined effects on cellular pathways. For example, in a co-culture model of the BBB and cerebral organoids, the addition of this compound was found to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal plasticity and health. mdpi.comunimi.it This effect highlights a potential synergy where pidolate enhances magnesium's entry, allowing the ion to modulate critical neuronal processes.

Modulation of Ion Channels and Receptors (In Vitro/Cellular Models)

One of the most significant mechanisms of action for the magnesium component of this compound is its interaction with NMDA receptors. nih.gov The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. wikipedia.org

The magnesium ion acts as a non-competitive antagonist at the NMDA receptor. oup.comumich.edu It physically blocks the receptor's ion channel in a voltage-dependent manner. wikipedia.orgyoutube.com At normal resting membrane potentials, the channel is blocked by Mg2+. wikipedia.org For the channel to open and allow the influx of cations like calcium (Ca2+) and sodium (Na+), two conditions must be met: the binding of glutamate (and a co-agonist like glycine (B1666218) or D-serine) and sufficient depolarization of the postsynaptic membrane to repel the Mg2+ ion from the channel pore. wikipedia.orgyoutube.com

This blockade is crucial for preventing excessive activation of NMDA receptors, which can lead to a massive influx of Ca2+ and subsequent excitotoxicity—a process that damages and kills nerve cells and is implicated in various neurological disorders. mdpi.com By modulating NMDA receptor activity, the magnesium from this compound helps to regulate neuronal excitability and protect against excitotoxic injury. mdpi.comnih.gov

Magnesium and calcium ions have a complex and often antagonistic relationship in regulating cellular processes. justintimemedicine.com this compound, by delivering Mg2+ into the cell, can significantly influence intracellular calcium dynamics.

Magnesium acts as a natural calcium channel antagonist. mdpi.com It can compete with Ca2+ for binding sites on various channels and proteins. mdpi.com An increase in intracellular magnesium concentration can decrease Ca2+ influx through voltage-gated calcium channels. justintimemedicine.com Studies have shown that lowering the extracellular magnesium concentration leads to a substantial increase in intracellular free calcium levels in vascular smooth muscle cells, an effect that is dependent on the presence of extracellular calcium. nih.gov

Furthermore, magnesium can modulate the release of calcium from intracellular stores like the sarcoplasmic reticulum. justintimemedicine.comimrpress.com In some cell types, secretagogue-induced mobilization of intracellular calcium is associated with a corresponding extrusion of magnesium, suggesting a tight coupling between the signaling of these two ions. imrpress.com By stabilizing the "off" state of certain calcium-binding proteins, Mg2+ can help to switch off calcium-regulated processes at resting Ca2+ levels, thereby preventing excessive activation. nih.gov This regulatory role is critical, as dysregulated calcium signaling is implicated in a wide range of pathological conditions.

Magnesium is a critical cofactor for over 600 enzymes and is fundamentally involved in virtually all major metabolic and signaling pathways. nih.gov Its availability, as facilitated by the pidolate anion, can therefore modulate numerous cellular functions.

Key signaling pathways influenced by magnesium include:

Energy Metabolism: Magnesium is essential for the function of ATP, the primary energy currency of the cell. Mg2+ binds to ATP to form the Mg-ATP complex, which is the biologically active form required by kinases and ATPases. nih.govjustintimemedicine.comnih.gov This impacts everything from the Na+/K+ ATPase pump to the enzymes in glycolysis. nih.govimrpress.com

Inflammatory Signaling: As mentioned, magnesium modulates the NF-κB pathway. mdpi.commdpi.com By increasing the levels of IκBα, the inhibitor of NF-κB, magnesium can reduce the activation of this pathway and subsequent pro-inflammatory cytokine production. mdpi.comnih.gov

Insulin (B600854) Signaling: Magnesium plays a role in insulin signaling and glucose metabolism. mdpi.commdpi.com It is required for the activity of tyrosine kinases, including the insulin receptor itself. nih.gov Magnesium deficiency has been linked to insulin resistance, partly through increased oxidative stress and impaired signaling. mdpi.com

CREB Signaling: In neurons, extracellular magnesium can enter the cell via NMDA receptors and potentiate the p38 MAPK pathway, leading to increased phosphorylation of the CREB (cAMP response element-binding) protein. nih.gov CREB is a transcription factor vital for neuronal plasticity, learning, and memory. nih.govnih.gov

Neurobiological Implications (Based on In Vitro/Animal Studies)

Neuroprotective Mechanisms

Magnesium itself is recognized for its neuroprotective properties, which are largely attributed to its role as a voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netmdpi.com By blocking the NMDA receptor, magnesium can prevent the excessive influx of calcium into neurons, a primary cause of excitotoxic cell death implicated in various neurological conditions. researchgate.netnih.govresearchgate.net Magnesium also plays a role in mitigating oxidative stress and downregulating inflammatory mediators, further contributing to a healthy neuronal environment. mdpi.comunimi.itrjpbr.com

Studies suggest that this compound may offer an efficient way to deliver magnesium to the central nervous system. Research using in vitro models of the blood-brain barrier (BBB) has shown that this compound can enhance magnesium transport and reduce the permeability of the barrier, even protecting it from lipopolysaccharide-induced damage. nih.govmdpi.com This suggests that the pidolate salt may be particularly effective at maintaining adequate magnesium concentrations within the brain. nih.gov

In models of human brain organoids, the presence of a BBB was found to be crucial for magnesium to exert its effects. mdpi.comunimi.it In these models, this compound was more effective than magnesium sulfate at reducing the total amount of NMDA receptors, which could be a key mechanism in preventing excitotoxicity and subsequent neuronal death. unimi.it

Table 1: Summary of In Vitro/Animal Research on Neuroprotective Mechanisms of this compound

| Model/Study Type | Key Findings | Reference |

|---|---|---|

| In vitro Blood-Brain Barrier (BBB) models (rat and human) | This compound was most efficient at reducing permeability and enhancing magnesium transport across the BBB compared to other salts. It also protected the BBB from lipopolysaccharide-induced damage. | nih.gov |

| Human brain organoids with an in vitro BBB | The presence of the BBB is essential for magnesium to exert its effects. 5 mM of this compound was more effective than magnesium sulfate in decreasing the levels of the NMDA receptor. | mdpi.comunimi.it |

| General review of magnesium's neuroprotective role | Magnesium protects against excitotoxicity by acting as an antagonist of NMDA receptors, prevents oxidative stress, and downregulates inflammatory mediators. | mdpi.com |

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival, growth, and differentiation of neurons and is essential for synaptic plasticity, learning, and memory. nih.govmdpi.com

Research has shown a direct link between this compound and increased BDNF expression. In a co-culture model of a blood-brain barrier and cerebral organoids, the addition of this compound led to an increase in the expression of BDNF. nih.govresearchgate.netresearchgate.net Further investigation using human brain organoids confirmed these findings, demonstrating that exposure to 5 mM of this compound significantly upregulated BDNF mRNA and protein levels, an effect not observed in the absence of a BBB. nih.gov This suggests that the interaction between this compound and the BBB is important for its effect on BDNF. nih.gov The increase in BDNF is considered beneficial as this neurotrophin is a trophic factor for various neurons, including dopaminergic neurons that degenerate in Parkinson's disease. nih.gov

Table 2: Summary of In Vitro/Animal Research on this compound and BDNF Expression

| Model/Study Type | Key Findings | Reference |

|---|---|---|

| Co-culture model of BBB/cerebral organoids | Addition of 5 mM this compound increased the expression of BDNF. | nih.govresearchgate.netresearchgate.net |

| Human brain organoids with an in vitro BBB | 5 mM of this compound significantly upregulated BDNF mRNA and protein levels. This effect was dependent on the presence of the BBB. | nih.gov |

| Review of magnesium's role in the brain | Magnesium increases BDNF, which is a trophic factor for dopaminergic neurons. | nih.gov |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary method for the analysis of the pidolate (pyroglutamic acid) component of magnesium pidolate.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a well-established method for quantifying the pidolate portion of the this compound compound. univ-lyon1.fr This technique separates the pidolate from other organic acids and components within a sample matrix.

A typical HPLC method involves using a C18 column, a common type of reversed-phase column. univ-lyon1.fringentaconnect.com The mobile phase, a solvent that carries the sample through the column, is often a mixture of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. univ-lyon1.frjcsp.org.pk For instance, one validated method used a mobile phase of water acidified with phosphoric acid (pH 2.5) and methanol in a 98:2 ratio. univ-lyon1.fr

Detection is commonly performed at a UV wavelength of around 205 nm or 210 nm, where pidolic acid absorbs light. univ-lyon1.fringentaconnect.com The retention time, which is the time it takes for the analyte to pass through the column to the detector, for this compound under specific conditions has been reported to be approximately 7.30 minutes. univ-lyon1.fr

Table 1: Example HPLC-UV Operating Conditions for this compound Analysis

| Parameter | Value |

| Instrument | Elite LaChrom Hitachi |

| Column | Aquasil C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | pH 2.5 water (acidified with phosphoric acid) / methanol (2/98) |

| Flow Rate | 1 ml/min |

| Injection Volume | 20 µl |

| Detection | UV at 210 nm |

| Retention Time | 7.30 min |

The data in this table is based on a specific validated method and may vary depending on the exact analytical conditions. univ-lyon1.fr

For an HPLC method to be considered reliable for routine analysis, it must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). univ-lyon1.frjcsp.org.pk This ensures the method is suitable for its intended purpose. The key validation parameters include:

Specificity: This confirms that the analytical signal belongs exclusively to the substance of interest (pidolate) and is not affected by other components like excipients in a pharmaceutical formulation. univ-lyon1.fr In validated methods for this compound, typical excipients did not interfere with the analysis, demonstrating the method's specificity. univ-lyon1.fr

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been demonstrated in a range of 80% to 120% of the target concentration. univ-lyon1.fr Statistical analysis, such as the Student's t-test, has shown no significant difference when tested in water versus a sample matrix. univ-lyon1.fr

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and then measured. For a validated HPLC method for an active pharmaceutical ingredient, the recovery rate was found to be within the acceptable range of 98.42% to 103.83%. farmaciajournal.com

Repeatability (Intra-assay Precision): This parameter measures the precision of the method over a short interval with the same operator and equipment. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For this compound analysis, repeatability was assessed by analyzing the sample multiple times over consecutive days. univ-lyon1.fr

Reproducibility (Inter-assay Precision): Reproducibility assesses the precision of the method between different laboratories, analysts, or equipment. For this compound, one study tested reproducibility with 10 injections on the same day. univ-lyon1.fr The coefficient of variation (CV) for both repeatability and reproducibility was found to be less than 2%, which meets typical pharmaceutical standards. univ-lyon1.fr

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectroscopic Techniques for Magnesium Quantification

While HPLC is used for the pidolate component, spectroscopic methods are the gold standard for quantifying the magnesium ion.

Atomic Absorption Spectroscopy (AAS) is a widely used and robust technique for determining the concentration of magnesium in various samples, including biological fluids. This method is considered a gold standard for quantifying magnesium in serum and plasma, with detection limits around 0.1 ppm. The principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. The sample is atomized, typically by a flame, and a light beam of a specific wavelength is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of the magnesium atoms. labmed.org.uknemi.gov

To prevent interferences from other elements like aluminum, calcium, and phosphate (B84403), a releasing agent such as lanthanum chloride is often added to the sample. nemi.govnemi.govnmkl.org

Table 2: Key Features of Atomic Absorption Spectroscopy for Magnesium

| Feature | Description |

| Principle | Measures light absorption by free magnesium atoms in a gaseous state. |

| Application | Gold standard for serum/plasma magnesium quantification. |

| Detection Limit | Approximately 0.1 ppm. |

| Interference Masking | Lanthanum chloride is used to mitigate interference from elements like aluminum and phosphate. nemi.govnemi.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an even more sensitive technique than AAS, capable of detecting trace levels of elements. This makes it particularly suitable for analyzing samples with very low magnesium concentrations, such as cerebrospinal fluid or tissue homogenates. The method involves introducing the sample into an argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification. epa.gov

ICP-MS can determine the concentration of over 60 elements, including magnesium, at sub-µg/L levels. epa.gov For accurate results, especially in complex matrices, an internal standard (like yttrium or aluminum) is often used to correct for variations in the instrument's response. nih.gov Method validation for ICP-MS in biological matrices like red blood cells has shown high accuracy and precision, with a coefficient of variation of ≤15%. nih.gov

Atomic Absorption Spectroscopy (AAS)

Emerging Analytical Approaches for this compound Research

The analytical landscape for the research and quantification of this compound and its constituent parts is continuously advancing. While traditional methods provide foundational data, emerging analytical approaches offer enhanced sensitivity, specificity, and the ability to probe the compound's behavior in complex biological and chemical systems. These novel methodologies are crucial for a deeper understanding of bioavailability, metabolic fate, and the mechanisms of action of this compound.

The primary drivers for the development of new analytical techniques include the need for greater accuracy in complex matrices, higher sample throughput, and the ability to perform speciation analysis—distinguishing between the magnesium ion, the pidolate anion, and the intact chelated molecule. scientiaricerca.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are at the forefront of modern analytical chemistry. nih.gov They offer significant advantages by combining the separation power of chromatography or electrophoresis with the identification and quantification capabilities of spectrometry, resulting in enhanced sensitivity and selectivity. scientiaricerca.comnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination for the analysis of organic molecules like pidolic acid and its metal salts. nih.govnumberanalytics.com LC-MS can separate this compound from other compounds in a sample before the mass spectrometer provides information on its molecular mass and structure. nih.gov This technique is particularly valuable for stability studies and for identifying metabolites and degradation products in biological fluids. The use of LC-MS is increasing rapidly in pharmaceutical analysis due to its ability to offer adequate nebulization, vaporization, and ionization of samples for precise measurement. nih.gov

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): As a highly sensitive elemental analysis technique, ICP-MS is ideal for accurately quantifying the magnesium content in various samples, even at trace levels. In the context of this compound research, ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry), a related technique, has been successfully employed in sophisticated in vitro digestion models to assess the bioavailability of magnesium from different salts, including magnesium L-pidolate. mdpi.com Such methods are key to understanding how much elemental magnesium becomes available for absorption under simulated physiological conditions. mdpi.com

Advanced Electrophoretic and Spectroscopic Methods

Capillary Zone Electrophoresis (CZE): Capillary electrophoresis is a high-resolution separation technique that separates ions based on their migration through an electrolyte solution under the influence of an electric field. wikipedia.org It has emerged as a robust and cost-effective method for the analysis of small ions like magnesium (Mg²⁺). wikipedia.orgnih.gov Recent research demonstrates the development of a CZE method with indirect UV detection to accurately quantify free magnesium ions in complex biological reaction mixtures, such as those used for in vitro mRNA production. nih.gov This approach is crucial for monitoring ion consumption and preserving the native state of magnesium complexes during analysis. nih.gov Validated CZE assays have also been successfully used for the simultaneous determination of magnesium and other cations in blood plasma samples, with results comparable to those from atomic absorption spectrophotometry. nih.gov

Novel Spectroscopic and Isotopic Applications: Beyond routine quantification, emerging research explores novel uses of magnesium isotopes. One pioneering approach proposes using the radioisotope Magnesium-28 (Mg-28) as a "theranostic" agent, which combines therapy and diagnosis. biorxiv.org This strategy leverages the metabolic demand of certain cells for magnesium to deliver targeted intracellular radiation, while the isotope's emissions allow for real-time monitoring. biorxiv.org While not a conventional quantification tool, this represents a frontier in magnesium-related research. In cellular research, colorimetric methods using reagents like Xylidyl Blue combined with spectrometry are employed in in vitro intestinal barrier models (e.g., Caco-2 cells) to evaluate and compare the absorption of various magnesium salts, including pidolate. cas.cz

The following table summarizes key emerging analytical approaches relevant to this compound research.

| Analytical Technique | Principle of Operation | Application in this compound Research | Key Advantages |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov | Separation and identification of the pidolate anion and the intact chelate; metabolite identification; stability testing. | High sensitivity and specificity; provides structural information. nih.gov |

| Inductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometry (ICP-MS/OES) | Uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. mdpi.com | Precise quantification of total magnesium content in bioavailability studies using in vitro digestion models. mdpi.com | Extremely high sensitivity for elemental analysis; robust and accurate. |

| Capillary Zone Electrophoresis (CZE) | Separates ionic species by their charge and frictional forces in a capillary under an applied electric field. wikipedia.org | Quantification of free Mg²⁺ ions in complex biological matrices like blood plasma and in vitro reaction mixtures. nih.govnih.gov | High separation efficiency; minimal sample volume; cost-effective. wikipedia.org |

| Isotope Analysis (e.g., Mg-28) | Utilizes radioactive isotopes to trace metabolic pathways or for therapeutic and diagnostic (theranostic) purposes. biorxiv.org | Proposed for novel cancer theranostics by targeting Mg-dependent enzymes and delivering localized radiation. biorxiv.org | Enables simultaneous diagnosis and therapy; provides insights into metabolic targeting. biorxiv.org |

Theoretical Frameworks and Future Research Directions

Hypotheses Regarding Optimized Magnesium Delivery

The formulation of magnesium pidolate, which combines magnesium with pidolic acid (also known as pyroglutamic acid), is based on the hypothesis that this chelation enhances the bioavailability of magnesium. wbcil.com The core idea is that organic acid chelation can improve mineral absorption and lessen the gastrointestinal side effects often seen with inorganic magnesium salts. One hypothesis for this compound's enhanced delivery is its potential to cross the blood-brain barrier more effectively than other magnesium salts. nih.gov This has led to research into its use for neurological conditions like migraines. nih.govmdpi.com It is proposed that the pidolate component facilitates this transport. mdpi.com

Another hypothesis centers on the superior intracellular penetration of this compound. mdpi.com Evidence from a study on patients with sickle cell disease showed that oral this compound improved erythrocyte membrane transport abnormalities, suggesting effective entry into cells. mdpi.com The thinking is that by being chelated to an organic acid, the magnesium ion is shielded, allowing for better absorption through the gastrointestinal tract. However, it's worth noting that this compound has a dissociation constant similar to inorganic salts at physiological pH, meaning it is highly dissociated. researchgate.netjle.com This suggests that the pidolate anion itself might play a role in facilitating cellular absorption. researchgate.netjle.com

Future research could focus on elucidating the precise mechanisms by which pidolic acid may enhance magnesium transport across biological membranes, including the blood-brain barrier. Investigating the potential synergistic effects between magnesium and pidolic acid at a molecular level could provide a more robust framework for optimizing magnesium delivery for specific therapeutic targets.

Comparative Studies on Magnesium Salt Efficacy at Cellular and Systemic Levels (Non-Human)